
(R)-N-((S)-1-(6-(4-Fluoro-1H-pyrazol-1-yl)pyridin-3-yl)ethyl)-2-methylpropane-2-sulfinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-N-((S)-1-(6-(4-Fluoro-1H-pyrazol-1-yl)pyridin-3-yl)ethyl)-2-methylpropane-2-sulfinamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structural features, including a pyrazole ring, a pyridine ring, and a sulfinamide group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-N-((S)-1-(6-(4-Fluoro-1H-pyrazol-1-yl)pyridin-3-yl)ethyl)-2-methylpropane-2-sulfinamide typically involves multiple steps, including the formation of the pyrazole and pyridine rings, followed by the introduction of the sulfinamide group. One common synthetic route is as follows:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a β-diketone under acidic conditions.
Formation of the Pyridine Ring: The pyridine ring can be synthesized through a Hantzsch pyridine synthesis, which involves the condensation of an aldehyde, a β-ketoester, and ammonia.
Coupling of Pyrazole and Pyridine Rings: The pyrazole and pyridine rings can be coupled using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling.
Introduction of the Sulfinamide Group: The sulfinamide group can be introduced through the reaction of the intermediate compound with a sulfinyl chloride in the presence of a base.
Industrial Production Methods
Industrial production of ®-N-((S)-1-(6-(4-Fluoro-1H-pyrazol-1-yl)pyridin-3-yl)ethyl)-2-methylpropane-2-sulfinamide may involve optimization of the above synthetic route to improve yield and scalability. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure high purity and cost-effectiveness.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfinamide group, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can target the pyrazole and pyridine rings, potentially leading to the formation of dihydropyrazole and dihydropyridine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the fluorine atom on the pyrazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common nucleophiles include amines and thiols, often under basic conditions.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Dihydropyrazole and dihydropyridine derivatives.
Substitution: Amino and thiol-substituted derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, ®-N-((S)-1-(6-(4-Fluoro-1H-pyrazol-1-yl)pyridin-3-yl)ethyl)-2-methylpropane-2-sulfinamide is used as a building block for the synthesis of more complex molecules. Its unique structural features make it a valuable intermediate in the development of novel compounds.
Biology
In biology, this compound is studied for its potential biological activities, including its interactions with various enzymes and receptors. It serves as a lead compound in the development of new drugs and therapeutic agents.
Medicine
In medicine, ®-N-((S)-1-(6-(4-Fluoro-1H-pyrazol-1-yl)pyridin-3-yl)ethyl)-2-methylpropane-2-sulfinamide is investigated for its potential therapeutic applications, particularly in the treatment of diseases such as cancer and inflammatory disorders. Its ability to modulate specific molecular targets makes it a promising candidate for drug development.
Industry
In industry, this compound is used in the synthesis of specialty chemicals and advanced materials. Its unique reactivity and structural features make it a valuable component in various industrial processes.
Mecanismo De Acción
The mechanism of action of ®-N-((S)-1-(6-(4-Fluoro-1H-pyrazol-1-yl)pyridin-3-yl)ethyl)-2-methylpropane-2-sulfinamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target of interest.
Comparación Con Compuestos Similares
Similar Compounds
- ®-N-((S)-1-(6-(4-Chloro-1H-pyrazol-1-yl)pyridin-3-yl)ethyl)-2-methylpropane-2-sulfinamide
- ®-N-((S)-1-(6-(4-Methyl-1H-pyrazol-1-yl)pyridin-3-yl)ethyl)-2-methylpropane-2-sulfinamide
- ®-N-((S)-1-(6-(4-Bromo-1H-pyrazol-1-yl)pyridin-3-yl)ethyl)-2-methylpropane-2-sulfinamide
Uniqueness
The uniqueness of ®-N-((S)-1-(6-(4-Fluoro-1H-pyrazol-1-yl)pyridin-3-yl)ethyl)-2-methylpropane-2-sulfinamide lies in the presence of the fluorine atom on the pyrazole ring. This fluorine atom can significantly influence the compound’s reactivity, biological activity, and pharmacokinetic properties. Compared to its analogs with different substituents, the fluorine-containing compound may exhibit enhanced potency, selectivity, and metabolic stability.
Propiedades
Fórmula molecular |
C14H19FN4OS |
|---|---|
Peso molecular |
310.39 g/mol |
Nombre IUPAC |
N-[(1S)-1-[6-(4-fluoropyrazol-1-yl)pyridin-3-yl]ethyl]-2-methylpropane-2-sulfinamide |
InChI |
InChI=1S/C14H19FN4OS/c1-10(18-21(20)14(2,3)4)11-5-6-13(16-7-11)19-9-12(15)8-17-19/h5-10,18H,1-4H3/t10-,21?/m0/s1 |
Clave InChI |
KWKZILLZNZXSBQ-LPOBJOOYSA-N |
SMILES isomérico |
C[C@@H](C1=CN=C(C=C1)N2C=C(C=N2)F)NS(=O)C(C)(C)C |
SMILES canónico |
CC(C1=CN=C(C=C1)N2C=C(C=N2)F)NS(=O)C(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



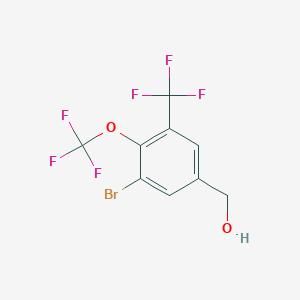
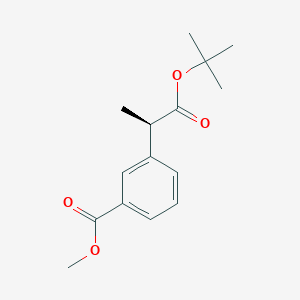


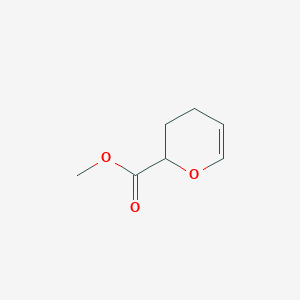
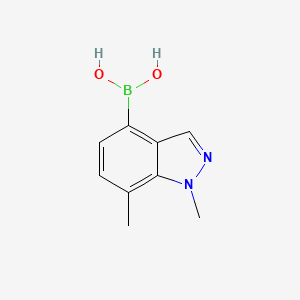
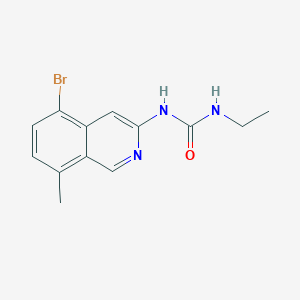
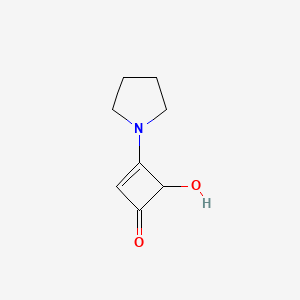
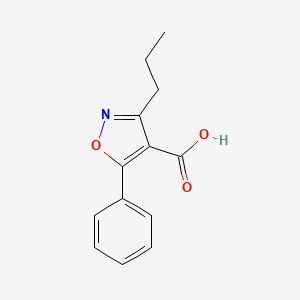
![3,5,7-Trimethylbenzo[c]isoxazole](/img/structure/B12865871.png)


![2-Chlorobenzo[d]oxazole-5-carbaldehyde](/img/structure/B12865891.png)
